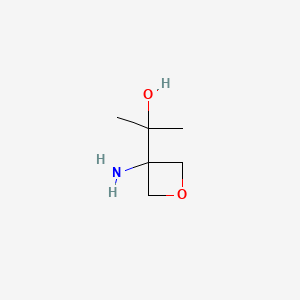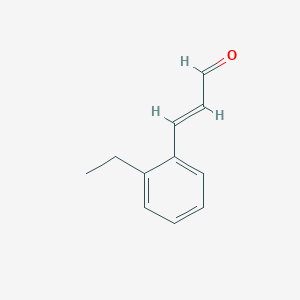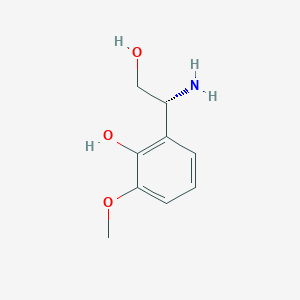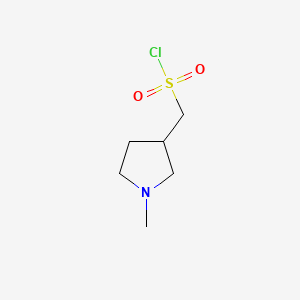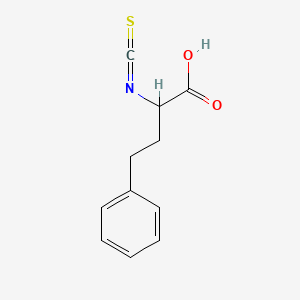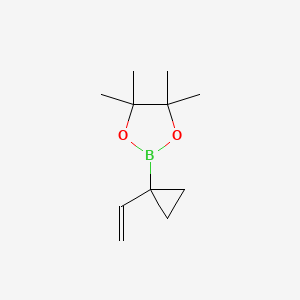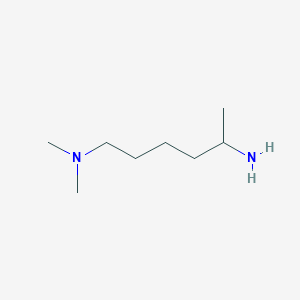
n1,n1-Dimethylhexane-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n1,n1-Dimethylhexane-1,5-diamine: is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n1,n1-Dimethylhexane-1,5-diamine typically involves the reaction of hexane-1,5-diamine with methylating agents. One common method is the methylation of hexane-1,5-diamine using formaldehyde and formic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the dimethylated product.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and better control over reaction conditions.
化学反応の分析
Types of Reactions: n1,n1-Dimethylhexane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
Chemistry: n1,n1-Dimethylhexane-1,5-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a ligand in the formation of metal complexes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
作用機序
The mechanism of action of n1,n1-Dimethylhexane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit specific catalytic or inhibitory properties. These interactions are crucial in various biochemical pathways and industrial processes.
類似化合物との比較
n1,n1-Dimethylhexane-1,6-diamine: Similar structure but with the amine groups positioned differently.
n,n’-Dimethylethylenediamine: A shorter chain diamine with similar functional groups.
Dimethylaminopropylamine: Another diamine with a different chain length and structure.
Uniqueness: n1,n1-Dimethylhexane-1,5-diamine is unique due to its specific chain length and the position of the amine groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and industrial processes.
特性
分子式 |
C8H20N2 |
|---|---|
分子量 |
144.26 g/mol |
IUPAC名 |
1-N,1-N-dimethylhexane-1,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(9)6-4-5-7-10(2)3/h8H,4-7,9H2,1-3H3 |
InChIキー |
IQIRDGDKPJDLTJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)


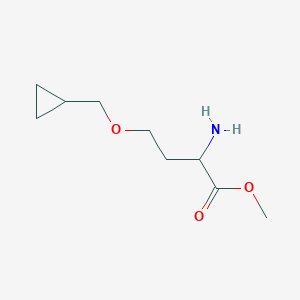
![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
